Tosyl-D-valine

Description

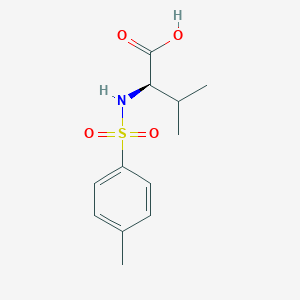

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFUNXTYNIYYJI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68005-71-0 | |

| Record name | Tosyl valine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSYL VALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Tosyl-D-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Tosyl-D-valine, a chiral derivative of the amino acid D-valine. This compound serves as a valuable building block in organic synthesis, particularly in the development of chiral ligands, catalysts, and pharmaceutical intermediates. This document outlines a detailed experimental protocol for its preparation and provides a summary of its key characterization data.

Physicochemical Properties

This compound, also known as (2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid, is a white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₄S |

| Molecular Weight | 271.33 g/mol |

| Melting Point | 136-138 °C[1] |

| Appearance | White crystalline powder |

| CAS Number | 68005-71-0[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of D-valine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction, a nucleophilic substitution on the sulfonyl chloride, results in the formation of a stable sulfonamide bond.

Synthesis Workflow

Experimental Protocol

The following protocol is a generalized procedure based on common methods for the N-tosylation of amino acids.

Materials:

-

D-Valine

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Dioxane

-

Water

-

Ice

Procedure:

-

Dissolution of D-valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of dioxane. Add the tosyl chloride solution dropwise to the cold D-valine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound as a white crystalline solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), the α-proton of the valine moiety, the β-proton, and the two diastereotopic methyl groups of the isopropyl side chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, the α- and β-carbons of the valine backbone, the carbons of the isopropyl group, and the carbons of the tosyl group. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (271.09 g/mol for [M+H]⁺). |

Logical Relationship of Characterization Techniques

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for verifying the structure and purity of the final product. As a versatile chiral building block, this compound holds significant potential for applications in asymmetric synthesis and the development of novel chemical entities.

References

An In-depth Technical Guide on the Proposed Catalytic Action of Tosyl-D-valine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the mechanism of action for N-tosyl-D-valine as a catalyst in common asymmetric transformations such as Michael or aldol reactions are not prevalent in the current body of scientific literature. This guide, therefore, presents a scientifically-grounded proposed mechanism, drawing parallels from well-established principles of organocatalysis involving amino acids and their N-acylated derivatives. The provided data and protocols are from closely related systems to serve as a representative guide for potential applications.

Introduction: The Premise of N-Tosyl Amino Acids in Organocatalysis

The field of asymmetric organocatalysis has established simple amino acids, most notably L-proline, as powerful catalysts for a variety of chemical transformations. The catalytic prowess of these molecules often stems from their ability to form transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. The introduction of a strongly electron-withdrawing N-tosyl group to a chiral amino acid like D-valine is hypothesized to modulate its catalytic activity in several key ways:

-

Enhanced Brønsted Acidity: The tosyl group significantly increases the acidity of the N-H proton, transforming the sulfonamide into a potent hydrogen-bond donor. This feature can be crucial for the activation of electrophiles and the stabilization of transition states.

-

Bifunctional Activation: Tosyl-D-valine possesses both a Brønsted acidic N-H group and a carboxylic acid which can act as a Brønsted base (as carboxylate) or acid. This allows for a bifunctional activation mechanism, simultaneously activating both the nucleophile and the electrophile.

-

Stereocontrol: The rigid chiral scaffold of the D-valine backbone provides a well-defined stereochemical environment, influencing the facial selectivity of the catalyzed reaction and leading to enantiomerically enriched products.

Proposed Mechanism of Action: Michael Addition of Aldehydes to Nitroalkenes

A plausible catalytic cycle for the Michael addition of an aldehyde to a nitroalkene, hypothetically catalyzed by this compound, is proposed to operate via a dual-activation pathway involving both enamine and hydrogen-bonding interactions.

The Proposed Catalytic Cycle Involves:

-

Catalyst Activation: The this compound catalyst is present in the reaction mixture.

-

Enamine Formation: The secondary amine of a hypothetical reaction partner (or a co-catalyst, as this compound itself is an N-acylated primary amine) condenses with the donor aldehyde to form a chiral enamine intermediate. In the absence of a secondary amine co-catalyst, it is less likely for this compound to form an enamine directly with the aldehyde. However, for the purpose of this proposed mechanism, we will consider its potential role in a bifunctional system.

-

Electrophile Activation: The highly acidic N-H proton of the tosyl group and the carboxylic acid group of the catalyst activate the nitroalkene electrophile through hydrogen bonding. This increases the electrophilicity of the β-carbon of the nitroalkene.

-

Stereoselective C-C Bond Formation: The activated enamine attacks the activated nitroalkene from a specific face, directed by the bulky isopropyl group of the D-valine backbone. This step is stereodetermining and leads to the formation of a new carbon-carbon bond.

-

Iminium Ion Intermediate: The resulting intermediate is an iminium ion, which is then hydrolyzed.

-

Catalyst Regeneration: Hydrolysis of the iminium ion releases the final Michael adduct and regenerates the active catalyst, allowing it to enter a new catalytic cycle.

Below is a graphical representation of this proposed catalytic cycle.

Unveiling the Biological Potential of N-tosyl-D-valine: A Technical Examination of a Chiral Molecule

For Immediate Release

Shanghai, China – December 23, 2025 – In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. N-tosyl-D-valine, a derivative of the D-enantiomer of the essential amino acid valine, represents a molecule of interest at the intersection of synthetic chemistry and pharmacology. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the current understanding and potential biological activities of N-tosyl-D-valine. While direct experimental data on the specific biological functions of N-tosyl-D-valine is limited in publicly available literature, this document extrapolates its potential activities based on the known roles of its constituent parts—the tosyl group and D-valine—and the observed activities of structurally similar compounds.

Introduction to N-tosyl-D-valine

N-tosyl-D-valine is a chiral molecule synthesized from D-valine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. The tosyl group is a common protecting group in organic synthesis, known for its stability and its ability to be removed under specific conditions.[1] The presence of the D-amino acid enantiomer is significant, as D-amino acids are known to confer unique properties to peptides and other molecules, such as increased resistance to enzymatic degradation.[2][3] This characteristic makes D-amino acid derivatives attractive candidates for therapeutic development. D-Valine itself is a crucial component in the synthesis of various agrochemicals and pharmaceuticals, including insecticides and antibiotics.[4]

Predicted Biological Activities and Potential Mechanisms of Action

While specific biological targets for N-tosyl-D-valine have not been identified, we can infer potential areas of activity based on related compounds.

Antimicrobial and Antibiofilm Potential

Derivatives of N-acyl-L-valine have demonstrated antimicrobial activity. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm actions.[1] This suggests that N-tosyl-D-valine could exhibit similar properties. The tosyl group, being a sulfonyl derivative, might contribute to interactions with microbial targets. Furthermore, D-amino acids are known to play a role in bacterial cell wall regulation and can influence biofilm dispersal.[5]

Antioxidant Activity

The aforementioned study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives also investigated their antioxidant capacity.[1] While the activity was modest compared to standard antioxidants, it indicates that the core structure, which includes a sulfonamide-linked valine, may possess radical scavenging capabilities. Further investigation into the potential for N-tosyl-D-valine to mitigate oxidative stress is warranted.

Neurological Activity

N-methylated D-amino acids have been explored for their potential neurological effects, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor.[6] Although N-tosyl-D-valine is not N-methylated, the presence of the D-valine moiety suggests a potential, albeit speculative, for interaction with neurological targets. Research into the standalone activity of N-Methyl-D-valine is lacking, highlighting the need for foundational studies on such derivatives.[6]

Experimental Protocols for Characterization

Given the absence of specific experimental data for N-tosyl-D-valine, this section outlines general methodologies that can be employed to elucidate its biological profile, based on protocols used for similar compounds.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-tosyl-D-valine against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to a standardized density.

-

Broth Microdilution Assay: A serial dilution of N-tosyl-D-valine is prepared in a multi-well plate with appropriate growth media.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under optimal growth conditions for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Capacity Assays

Objective: To assess the in vitro antioxidant activity of N-tosyl-D-valine.

Methodology (DPPH Radical Scavenging Assay):

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of N-tosyl-D-valine are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control. Ascorbic acid or other known antioxidants can be used as positive controls.[1]

Visualizing the Path Forward: A Workflow for Biological Activity Assessment

The following diagram illustrates a general workflow for investigating the biological activity of a novel compound like N-tosyl-D-valine.

References

An In-depth Technical Guide to Tosyl-D-valine Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: The strategic incorporation of the tosyl group and the D-enantiomer of valine has given rise to a diverse class of molecules with significant potential in medicinal chemistry and drug development. The tosyl (p-toluenesulfonyl) group, a well-established amine protecting group and activating agent in organic synthesis, imparts unique electronic and steric properties to parent molecules. When combined with D-valine, an unnatural amino acid, the resulting derivatives and analogues exhibit enhanced metabolic stability and novel biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various Tosyl-D-valine derivatives and analogues, tailored for researchers, scientists, and professionals in the field of drug discovery.

I. Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives often commences with the protection of the amino group of D-valine or its corresponding amino alcohol, D-valinol, with tosyl chloride. Subsequent modifications of the carboxylic acid or hydroxyl group allow for the generation of a wide array of analogues, including esters, amides, and more complex heterocyclic structures.

Experimental Protocol: General Synthesis of N-Tosyl-D-valine

A common method for the synthesis of N-Tosyl-D-valine involves the Schotten-Baumann reaction.

Materials:

-

D-valine

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve D-valine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add tosyl chloride portion-wise to the stirred solution.

-

Continue stirring at room temperature for several hours to ensure complete reaction.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-Tosyl-D-valine.

-

Filter the precipitate, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental Protocol: Synthesis of N-Tosyl-D-valinol

N-Tosyl-D-valinol can be prepared by the reduction of N-Tosyl-D-valine or by direct tosylation of D-valinol.

Method A: Reduction of N-Tosyl-D-valine

-

Suspend N-Tosyl-D-valine in a suitable solvent such as tetrahydrofuran (THF).

-

Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and aqueous sodium hydroxide.

-

Filter the resulting solid and concentrate the filtrate to obtain N-Tosyl-D-valinol.

Method B: Direct Tosylation of D-valinol

-

Dissolve D-valinol in a solvent like dichloromethane (CH₂Cl₂).

-

Add a base, such as triethylamine (Et₃N) or pyridine.

-

Add tosyl chloride at 0 °C and stir the reaction at room temperature.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Tosyl-D-valinol.

Workflow for the Synthesis of this compound Derivatives

Navigating the Chiral Landscape of Tosyl-D-valine: A Technical Guide to Enantiomeric Purity

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks is paramount. This in-depth technical guide provides a comprehensive overview of the chirality and enantiomeric purity of Tosyl-D-valine, a critical intermediate in the synthesis of various pharmaceuticals and complex molecules. This document outlines a robust synthesis protocol designed to preserve stereochemistry, details analytical methodologies for accurately determining enantiomeric purity, and presents key data in a structured format for practical application in a research and development setting.

The Significance of Enantiomeric Purity in this compound

This compound, the N-tosylated form of the D-enantiomer of the amino acid valine, possesses a single chiral center at the alpha-carbon. The spatial arrangement of the substituents around this center dictates its three-dimensional structure and, consequently, its biological activity and interaction with other chiral molecules. In the context of drug development, utilizing an enantiomerically pure starting material like this compound is often crucial, as the undesired enantiomer may exhibit reduced or no therapeutic effect, or even produce adverse side effects. Therefore, rigorous control and accurate measurement of the enantiomeric purity of this compound are essential quality attributes.

Synthesis of Enantiomerically Enriched this compound

The synthesis of this compound with high enantiomeric purity requires a careful selection of reagents and reaction conditions to prevent racemization of the chiral center. The following protocol is a well-established method for the N-tosylation of D-valine.

Experimental Protocol: Synthesis of N-Tosyl-D-valine

Materials:

-

D-valine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-valine (1.0 equivalent) in a 1M solution of sodium carbonate in water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Tosyl Chloride: While vigorously stirring, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in diethyl ether dropwise over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the aqueous and organic layers.

-

Wash the aqueous layer with diethyl ether (2 x volume of the initial ether addition) to remove any unreacted tosyl chloride.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 2M HCl. The product, this compound, will precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Tosyl-D-valine.

-

Dry the purified product under vacuum.

-

Critical Considerations to Minimize Racemization:

-

Base Selection: The use of a mild inorganic base like sodium carbonate is crucial. Stronger organic bases can promote the formation of an oxazolone intermediate, which is prone to racemization.

-

Temperature Control: Maintaining a low temperature during the addition of tosyl chloride minimizes the rate of potential side reactions, including racemization.

-

pH Control: Careful acidification during the work-up is important for the precipitation of the product without inducing degradation or racemization.

Determination of Enantiomeric Purity

The enantiomeric purity of the synthesized this compound should be rigorously assessed. The two primary methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are characteristic of the enantiomer.

Principle: The enantiomeric excess (% ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the enantiomerically pure compound using the following formula:

% ee = ([α]observed / [α]max) x 100

Where:

-

[α]observed is the specific rotation of the sample.

-

[α]max is the specific rotation of the enantiomerically pure substance.

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to a precise concentration (c, in g/mL).

-

Polarimeter Setup: Calibrate the polarimeter according to the manufacturer's instructions. Use a sodium D-line (589 nm) light source and maintain a constant temperature (typically 20 or 25 °C).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation ([α]) using the formula: [α] = α / (c * l).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol is adapted from established methods for similar N-protected amino acids and should be validated for N-Tosyl-D-valine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm particle size), is a good starting point for method development.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) or diethylamine as a modifier. The optimal ratio of hexane to isopropanol and the choice of modifier will require optimization to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm or 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the solvents and modifier. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Prepare a standard solution of racemic N-Tosyl-D,L-valine in the mobile phase to determine the retention times of both enantiomers. Prepare a solution of the synthesized this compound sample at the same concentration.

-

Analysis: Inject the racemic standard and the sample solution into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers from the chromatogram of the racemic standard. In the sample chromatogram, integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) is calculated as:

% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Data Presentation

A clear and structured presentation of quantitative data is essential for easy interpretation and comparison.

| Parameter | Method | Result |

| Yield | Gravimetric | Insert experimental yield here |

| Melting Point | Capillary | Insert experimental melting point here |

| Specific Rotation ([α]D25) | Polarimetry | Insert observed value (c, solvent) here |

| Enantiomeric Excess (% ee) | Chiral HPLC | Insert calculated % ee from peak areas here |

| Retention Time (D-enantiomer) | Chiral HPLC | Insert retention time here |

| Retention Time (L-enantiomer) | Chiral HPLC | Insert retention time here |

| Resolution (Rs) | Chiral HPLC | Insert calculated resolution here |

Mandatory Visualizations

Signaling Pathway for Enantiomeric Purity Determination

Caption: Workflow for the synthesis and determination of the enantiomeric purity of this compound.

Logical Relationship of Analytical Methods

Caption: Relationship between analytical methods for determining the enantiomeric purity of this compound.

Navigating the Physicochemical Landscape of Tosyl-D-valine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl-D-valine, a chiral building block of significant interest in pharmaceutical synthesis, presents a physicochemical profile that is crucial for its effective application in drug development. Its solubility in various solvent systems and its stability under diverse environmental conditions are paramount considerations for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to aid researchers in navigating its handling and application.

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide synthesizes general principles and provides illustrative data based on the behavior of structurally similar compounds, such as other N-protected amino acids. The experimental protocols detailed herein are established methods that can be readily adapted for the precise determination of these properties for this compound in a laboratory setting.

Core Concepts: Solubility and Stability

Solubility is a critical parameter that dictates the choice of solvents for reactions, purification, and formulation. The solubility of N-protected amino acids like this compound is governed by the interplay between the polar carboxylic acid and sulfonamide moieties and the non-polar tosyl and isobutyl groups. As such, its solubility profile is expected to vary significantly across solvents of differing polarities.

Stability refers to the ability of a substance to resist chemical change or degradation over time. Factors influencing the stability of this compound include pH, temperature, and light exposure. Understanding its degradation pathways is essential for establishing appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing and storage.

Quantitative Data Summary

The following tables provide a structured summary of expected solubility and stability characteristics of this compound. Note: The quantitative values presented are illustrative and should be experimentally verified for specific applications.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Polarity Index | Expected Solubility (g/L) |

| Water | 10.2 | Very Low |

| Methanol | 5.1 | Slightly Soluble[1] |

| Ethanol | 4.3 | Slightly Soluble[1] |

| Isopropanol | 3.9 | Low |

| Acetone | 5.1 | Moderately Soluble |

| Acetonitrile | 5.8 | Moderately Soluble |

| Dichloromethane | 3.1 | Soluble |

| Dimethylformamide (DMF) | 6.4 | Soluble |

| Dimethyl sulfoxide (DMSO) | 7.2 | Slightly Soluble[1] |

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Cleavage of the tosyl protecting group |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | Potential for racemization and hydrolysis |

| Oxidative | 3% H₂O₂, RT | Oxidation of the valine side chain |

| Thermal | 80°C, dry heat | Decomposition, potential cleavage of the tosyl group |

| Photolytic | ICH Q1B conditions | Potential for photolytic cleavage or rearrangement |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical analysis techniques.

Solubility Determination: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to further ensure complete separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the solubility in units such as g/L or mg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water as a control). For thermal stress, use the solid compound. For photostability, expose both solid and solution samples.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Store the hydrogen peroxide solution at room temperature.

-

Thermal Degradation: Place the solid sample in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose the samples to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Protect control samples from light.

-

-

Time Points: Withdraw samples at appropriate time intervals.

-

Sample Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Identification and Purity: Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Analytical Method: Stability-Indicating HPLC

A robust HPLC method is crucial for accurately quantifying this compound and separating it from potential degradants.

Illustrative HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful implementation in pharmaceutical development. While specific quantitative data in the literature is scarce, the experimental protocols provided in this guide offer a robust framework for determining these critical parameters. The illustrative data and workflows serve as a practical starting point for researchers, enabling them to generate the necessary data to support formulation development, process optimization, and regulatory submissions. It is strongly recommended that the solubility and stability profiles of this compound be experimentally determined for each specific application and solvent system to ensure the quality and consistency of the final product.

References

The Ascendance of Tosyl-D-valine: A Chiral Auxiliary's Journey in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Historical Development and Application of Tosyl-D-valine.

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary molecular partners that impart stereochemical control, have proven to be an invaluable tool in this endeavor. Among these, derivatives of readily available amino acids have gained prominence. This technical guide delves into the historical development and application of this compound, a chiral auxiliary derived from the natural amino acid D-valine, in asymmetric synthesis. While not as ubiquitously cited as some of its contemporaries, the study of this compound and its derivatives provides valuable insights into the principles of stereocontrol.

Introduction to Chiral Auxiliaries and the Role of Amino Acids

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate.[2] The auxiliary's inherent chirality directs the stereochemical outcome of subsequent reactions, leading to the formation of a desired diastereomer.[2] After the stereogenic center is established, the auxiliary is cleaved and can ideally be recovered for reuse.

Amino acids, as abundant and enantiomerically pure natural products, represent an ideal starting point for the synthesis of a diverse range of chiral auxiliaries.[3] Their inherent stereochemistry, coupled with the presence of versatile functional groups (amine and carboxylic acid), allows for straightforward modification into effective chiral directing groups.

The Emergence of N-Sulfonyl Amino Acid Derivatives

The modification of the amino group of amino acids with a sulfonyl group, such as the p-toluenesulfonyl (tosyl) group, has been a strategy to create robust and stereochemically influential chiral auxiliaries. The tosyl group is typically introduced by reacting the amino acid with tosyl chloride.[4] This modification enhances the steric bulk and can influence the conformational rigidity of the resulting auxiliary, which are key factors in achieving high levels of diastereoselectivity.

While the primary focus of early research into chiral auxiliaries centered on other structures, the exploration of N-sulfonylated amino acids and their derivatives has contributed to the broader understanding of asymmetric induction. These compounds have found applications in various asymmetric transformations, including the synthesis of chiral amines and amino acids.[5][6]

Synthesis of this compound

The preparation of this compound is a fundamental step in its application as a chiral auxiliary. The process involves the reaction of D-valine with p-toluenesulfonyl chloride in the presence of a base.

General Experimental Protocol for the Synthesis of N-Tosyl-D-valine

Materials:

-

D-valine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

D-valine is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled in an ice bath.

-

p-Toluenesulfonyl chloride, dissolved in a suitable organic solvent, is added dropwise to the stirred solution of D-valine.

-

The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is washed with a non-polar organic solvent to remove any unreacted tosyl chloride.

-

The aqueous layer is acidified with hydrochloric acid to precipitate the N-Tosyl-D-valine.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications of this compound and its Derivatives in Asymmetric Synthesis

While specific, highly cited examples of this compound itself acting as a chiral auxiliary in aldol, alkylation, or Diels-Alder reactions are not as prevalent in the literature as for other auxiliaries, the principles of its stereodirecting influence can be inferred from the broader class of N-sulfonyl amino acid derivatives. These auxiliaries primarily exert stereocontrol through steric hindrance and the formation of rigid, chelated transition states.

The bulky tosyl and isopropyl groups of this compound can effectively block one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. The sulfonamide nitrogen and the carbonyl oxygen can also participate in chelation to a metal cation, further rigidifying the transition state and enhancing diastereoselectivity.

Below is a conceptual workflow illustrating the general application of a chiral auxiliary like this compound in an asymmetric alkylation.

Caption: General workflow for asymmetric alkylation using this compound.

Stereochemical Model for Asymmetric Induction

The stereochemical outcome of reactions employing N-sulfonyl amino acid-based auxiliaries can be rationalized by considering the formation of a rigid, chelated transition state. In the case of an alkylation of an N-acyl-Tosyl-D-valine derivative, deprotonation would lead to the formation of a metal enolate. The metal cation can then chelate to both the enolate oxygen and the sulfonyl oxygen atoms, creating a rigid ring structure. The bulky isopropyl group of the valine moiety and the tosyl group will orient themselves to minimize steric interactions, thereby shielding one face of the enolate from the incoming electrophile.

Caption: Stereochemical model for diastereoselective alkylation.

Quantitative Data from Related Systems

Table 1: Representative Diastereoselectivities in Asymmetric Aldol Reactions using Valine-Derived Auxiliaries

| Auxiliary System | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Propionyl-valine-derived oxazolidinone | Benzaldehyde | >99:1 | 85-95 | Evans, D. A., et al. |

| N-Acetyl-valine-derived thiazolidinethione | Isobutyraldehyde | 95:5 | 80-90 | Crimmins, M. T., et al. |

Note: This table presents data from valine-derived auxiliaries to illustrate the potential for high diastereoselectivity and is not specific to this compound.

Conclusion

This compound represents an early and foundational example of a chiral auxiliary derived from an amino acid. While its application may not be as widespread as other, more modern auxiliaries, its study is crucial for understanding the fundamental principles of asymmetric induction. The combination of steric bulk from the tosyl and isopropyl groups, along with the potential for rigid chelation, provides a clear rationale for its ability to control stereochemistry. The continued exploration of N-sulfonyl amino acid derivatives as chiral auxiliaries and catalysts underscores the enduring legacy of these pioneering reagents in the field of asymmetric synthesis. Further research into niche applications of this compound may yet uncover unique advantages in specific synthetic contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

Methodological & Application

Application Notes: Tosyl-D-valine as a Chiral Resolving Agent

Introduction

Chiral resolution is a critical process in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis, where the biological activity of a molecule is often dependent on its stereochemistry. One of the most established and scalable methods for separating enantiomers from a racemic mixture is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

N-Tosyl-D-valine, a derivative of the naturally occurring amino acid D-valine, serves as an effective chiral resolving agent, particularly for racemic bases such as amines and amino acid derivatives. Its carboxylic acid moiety reacts with a basic racemic compound to form a pair of diastereomeric salts. The steric and electronic differences conferred by the chiral centers of both the resolving agent and the analyte lead to differential solubility of these salts, enabling the isolation of one diastereomer. Subsequent treatment of the isolated salt liberates the desired enantiomer and allows for the recovery of the resolving agent.

Principle of Chiral Resolution

The fundamental principle relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties.

-

Step 1: Salt Formation: A racemic base (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure acid, in this case, N-Tosyl-D-valine. This reaction yields a mixture of two diastereomeric salts: [(R)-Base:(Tosyl-D-valine)] and [(S)-Base:(this compound)].

-

Step 2: Separation: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, the less soluble diastereomer will preferentially crystallize out of the solution.

-

Step 3: Liberation: The isolated, pure diastereomeric salt is then treated with a base to break the ionic bond, liberating the enantiomerically pure amine. Similarly, treatment with an acid can be used to free the enantiomer from a basic resolving agent.

-

Step 4: Recovery: The resolving agent can be recovered from the mother liquor or after the liberation step, making the process economically viable for large-scale applications.

Caption: Principle of diastereomeric salt formation.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-D-valine

This protocol describes the preparation of the chiral resolving agent from D-valine and tosyl chloride.

Materials:

-

D-valine

-

Tosyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetonitrile or a Water/Dichloromethane mixture

-

Toluene

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve D-valine (1.0 equivalent) in a solution of K₂CO₃ (4.0 equivalents) in acetonitrile or aqueous NaOH (2M).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add tosyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of D-valine.

-

If using an organic solvent, filter off the inorganic salts and evaporate the solvent under reduced pressure. If using an aqueous system, wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted tosyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

A white precipitate of N-Tosyl-D-valine will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., water or ethanol/water) to yield pure N-Tosyl-D-valine.

Protocol 2: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine using N-Tosyl-D-valine. Optimization of solvents and temperatures is often necessary for new substrates.

Materials:

-

Racemic amine

-

N-Tosyl-D-valine

-

Solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step A: Formation and Separation of Diastereomeric Salt

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a flask. Heat gently if necessary.

-

In a separate flask, dissolve N-Tosyl-D-valine (1.0 equivalent) in the same solvent, also heating gently if required.

-

Combine the two solutions and heat the mixture to reflux for 15-30 minutes to ensure complete salt formation.

-

Allow the solution to cool slowly to room temperature. For many systems, crystallization will begin during cooling. To maximize the yield, the flask can be left to stand at room temperature for several hours or stored at a lower temperature (e.g., 4 °C) overnight.

-

Collect the crystalline diastereomeric salt by vacuum filtration.[2] Wash the crystals with a small amount of the cold crystallization solvent to remove adhering mother liquor.

-

The mother liquor, which is now enriched in the other diastereomer, should be saved for the isolation of the other enantiomer.

-

To improve diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.[2]

Step B: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).

-

Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer becomes basic (pH > 10) and all solids have dissolved. This neutralizes the N-Tosyl-D-valine and liberates the free amine into the organic layer.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Determine the enantiomeric excess (ee) of the product using a suitable method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Step C: Recovery of the Chiral Resolving Agent

-

Take the aqueous layer from Step B, which contains the sodium salt of N-Tosyl-D-valine.

-

Cool the solution in an ice bath and acidify to pH 1-2 with 1 M HCl.

-

N-Tosyl-D-valine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The recovered resolving agent can be reused in subsequent resolution experiments.

Data Presentation

The efficacy of a chiral resolution is evaluated based on the yield and the enantiomeric excess (ee) of the product. The following table provides an example of how to present data from resolution experiments.

| Entry | Racemic Substrate | Solvent System | Yield (%) of Diastereomeric Salt | Yield (%) of Liberated Enantiomer | Enantiomeric Excess (ee %) |

| 1 | 1-Phenylethylamine | Ethanol | 42 | 38 | >98 (R) |

| 2 | 1-Phenylethylamine | Methanol | 35 | 31 | 95 (R) |

| 3 | Propranolol | Acetone | 38 | 34 | 97 (S) |

| 4 | Mexiletine | Ethyl Acetate | 45 | 40 | >99 (R) |

Note: The data presented in this table is illustrative and serves as an example for reporting results. Actual results will vary depending on the specific substrate and experimental conditions.

Visualizations of Workflow

Caption: Experimental workflow for chiral resolution.

References

Application Notes: L-Proline Catalyzed Asymmetric Aldol Reaction

An inquiry into the direct use of N-Tosyl-D-valine as a standalone organocatalyst for asymmetric synthesis reveals limited specific applications and detailed protocols in readily available scientific literature. While N-tosylated amino acids and valine derivatives are integral to asymmetric synthesis, they often function as directing groups, chiral auxiliaries, or components of more complex catalytic systems rather than as simple, direct catalysts themselves.

To provide a relevant and useful guide in the spirit of the original request, this document will focus on a closely related and foundational example of amino acid organocatalysis: the L-proline-catalyzed direct asymmetric aldol reaction . L-proline, like valine, is a simple amino acid, and its application in catalysis is extensively studied, making it an excellent model for researchers, scientists, and drug development professionals. These notes will detail the protocols, reaction scope, and mechanistic pathways representative of this class of catalysts.

Introduction

The direct asymmetric aldol reaction, catalyzed by simple amino acids like L-proline, is a cornerstone of organocatalysis. This transformation enables the enantioselective construction of carbon-carbon bonds, producing chiral β-hydroxy ketones, which are valuable building blocks in pharmaceutical synthesis. L-proline acts as a bifunctional catalyst, utilizing its secondary amine to form a nucleophilic enamine intermediate with a ketone donor and its carboxylic acid to activate the aldehyde acceptor via hydrogen bonding.[1][2][3] This dual activation strategy mimics the mechanism of Class I aldolase enzymes and provides a powerful, metal-free method for creating stereocenters with high fidelity.[2][3]

Applications

-

Synthesis of Chiral Building Blocks: Generates optically active β-hydroxy ketones, which are precursors to 1,3-diols, amino alcohols, and other key chiral synthons.

-

Natural Product Synthesis: The method has been applied as a key step in the total synthesis of various complex natural products.

-

Pharmaceutical Intermediate Synthesis: Enables the efficient, enantioselective synthesis of chiral fragments required for the development of active pharmaceutical ingredients (APIs).

Catalytic Cycle and Mechanism

The widely accepted mechanism for the L-proline-catalyzed aldol reaction proceeds through an enamine intermediate (the Zimmerman-Traxler model is often invoked to explain stereoselectivity). The key steps are:

-

Formation of an enamine from the ketone donor and the L-proline catalyst.

-

The enamine attacks the aldehyde electrophile, which is activated by the catalyst's carboxylic acid group through a hydrogen bond. This occurs in a highly organized, chair-like transition state that dictates the stereochemical outcome.[1][2]

-

Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst.[2]

Quantitative Data Summary

The efficiency of the L-proline-catalyzed aldol reaction is highly dependent on the substrates and reaction conditions. Below is a summary of typical results for the reaction between various ketones and aldehydes.

Table 1: Reaction of Cyclohexanone with Various Aromatic Aldehydes

| Entry | Aldehyde (Acceptor) | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | DMSO | 30 | 68 | 95:5 | 96 |

| 2 | 4-Nitrobenzaldehyde | DMSO | 3-5 | 99 | >95:5 | >99 |

| 3 | 4-Chlorobenzaldehyde | DMSO | 30 | 81 | 97:3 | 98 |

| 4 | 2-Naphthaldehyde | Neat | 30 | 90 | 93:7 | 93 |

Table 2: Reaction of Acetone with Various Aldehydes

| Entry | Aldehyde (Acceptor) | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 |

| 2 | Isobutyraldehyde | Acetone | 30 | 97 | 93 |

| 3 | Benzaldehyde | Neat | 30 | 60 | 72 |

(Note: Data is representative and compiled from seminal literature on the topic. Actual results may vary based on experimental precision and purity of reagents.)

Experimental Protocols

Protocol 1: General Procedure for the L-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol describes a standard procedure for achieving high yield and stereoselectivity.

Materials:

-

L-Proline (Catalyst)

-

Cyclohexanone (Nucleophile/Donor)

-

4-Nitrobenzaldehyde (Electrophile/Acceptor)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and L-proline (0.3 mmol, 34.5 mg, 30 mol%).

-

Solvent Addition: Add anhydrous DMSO (2.0 mL) to the flask and stir the mixture until the solids are mostly dissolved.

-

Nucleophile Addition: Add cyclohexanone (4.0 mmol, 0.41 mL), which acts as both the reactant and a co-solvent.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).

-

Workup - Quenching: Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (20 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ketone.

-

Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

DMSO can enhance skin absorption; avoid contact.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: The Role of Tosyl-D-valine and D-Valine Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of D-valine into peptide chains to enhance therapeutic properties and the distinct roles of N-tosylated D-valine in synthetic organic chemistry. While standard solid-phase peptide synthesis (SPPS) relies on labile Nα-protecting groups like Fmoc and Boc, the chemically robust N-tosyl group makes Tosyl-D-valine unsuitable for iterative peptide elongation. Instead, its utility is found in applications such as chiral resolution and as a stable building block in targeted synthesis. This document details the protocols for incorporating N-Fmoc-D-valine into peptides and discusses the synthetic applications of tosylated amino acids.

Application Note 1: Incorporation of D-Valine for Enhanced Peptide Stability

The substitution of L-amino acids with their D-enantiomers is a cornerstone strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based therapeutics.[1] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid residues. Incorporating D-valine can sterically hinder the enzyme's active site, significantly reducing the rate of proteolytic cleavage and extending the peptide's in vivo half-life.[2]

However, the bulky isopropyl side chain of valine, in both its L- and D-configurations, presents a significant steric challenge during peptide synthesis.[1] This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[3][4] Therefore, the choice of coupling reagent and reaction conditions is critical to efficiently incorporate D-valine while minimizing side reactions like racemization.[5]

Data Presentation: Comparative Efficiency of Coupling Reagents

The successful incorporation of sterically hindered amino acids such as D-valine is highly dependent on the activation method. The following table summarizes the performance of commonly used coupling reagents in solid-phase peptide synthesis, providing a benchmark for selecting the optimal reagent.

| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[5] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[5] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Generates byproducts that are generally less problematic than those from BOP.[5] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and an improved safety profile.[5] |

| DIC/Oxyma | Carbodiimide | 85-95 | Moderate | Low | A cost-effective method with a good balance of efficiency and low racemization risk.[6] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing D-Valine (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating N-Fmoc-D-valine using a high-efficiency coupling reagent.

Materials and Reagents:

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N-Fmoc-D-valine (3 eq.)

-

HATU (2.95 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reverse-phase HPLC system for purification

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[2]

-

-

D-Valine Coupling:

-

In a separate vessel, dissolve N-Fmoc-D-valine and HATU in DMF.

-

Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.[6]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Capping:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]

-

If the test is positive (blue beads), a second coupling should be performed. If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[5]

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

-

Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the pellet.

-

Purify the peptide by reverse-phase HPLC and confirm its identity and purity via mass spectrometry.[2]

-

Application Note 2: this compound in Asymmetric Synthesis and Chiral Resolution

The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines, stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This stability makes N-Tosyl-D-valine unsuitable for standard iterative SPPS. However, this same chemical stability, combined with its defined stereochemistry, makes it a valuable reagent in other areas of organic synthesis.

1. Chiral Resolving Agent: Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components.[7] This is often achieved by reacting the racemate with a single, pure enantiomer of a second chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomers.

Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization.[8] After separation, a chemical reaction is used to remove the resolving agent, yielding the two separated enantiomers of the original mixture. Chiral tosylated amino acids can serve as effective resolving agents for racemic amines or alcohols.[7][8]

2. Chiral Auxiliary & Building Block: In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer.[9][10] While valine-derived oxazolidinones are more common, the rigid structure and steric bulk of a tosylated D-valine derivative can be harnessed to direct the approach of a reagent to one face of a molecule, inducing high stereoselectivity.[11] It can also be used as a chiral building block in the total synthesis of complex molecules where the N-tosyl group is either retained in the final product or removed in a late-stage synthetic step under harsh conditions (e.g., dissolving metal reduction).[12]

Protocol 2: Conceptual Workflow for Chiral Resolution of a Racemic Amine

This protocol provides a generalized workflow for the separation of a racemic amine using a chiral acidic resolving agent like this compound.

Principle: A racemic amine (R/S-Amine) is reacted with an enantiomerically pure chiral acid (D-Acid), such as this compound. This forms a mixture of two diastereomeric salts: (R-Amine / D-Acid) and (S-Amine / D-Acid). Due to differences in their crystal lattice energies, one salt is typically less soluble and will preferentially crystallize from a suitable solvent.

Methodology:

-

Diastereomeric Salt Formation:

-

Fractional Crystallization:

-

Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The cooling rate can be critical for obtaining high purity.

-

Isolate the crystals by filtration.

-

The mother liquor will be enriched in the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomer:

-

From the Crystals: Dissolve the isolated crystalline salt in water and adjust the pH with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomer. Extract the free amine with an organic solvent. The resolving agent remains in the aqueous layer as its sodium salt and can potentially be recovered.

-

From the Mother Liquor: Treat the mother liquor similarly with a base to liberate the other enantiomer of the amine.

-

-

Purity Assessment: Determine the enantiomeric excess (e.e.) of the separated amines using a suitable analytical technique, such as chiral HPLC or polarimetry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

Application Notes and Protocols for the Scale-Up Synthesis of Enantiomerically Pure Amino Acids

Introduction

The production of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients and other complex molecular architectures. While a variety of methods exist for their synthesis, this document focuses on a scalable and industrially relevant approach. Initial investigations for protocols specifically utilizing Tosyl-D-valine as a catalyst or chiral auxiliary for the general, scalable synthesis of other amino acids did not yield established, detailed procedures. Therefore, this document provides a comprehensive overview and detailed protocol for a widely recognized and highly effective alternative: asymmetric phase-transfer catalysis (PTC) . This method is celebrated for its operational simplicity, mild reaction conditions, and high enantioselectivity, making it a prime candidate for scale-up operations.

The following sections provide detailed application notes, a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow for the synthesis of non-natural α-amino acids via asymmetric phase-transfer catalysis.

I. Application Notes

Technology Overview:

Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective synthesis of α-amino acids. The methodology typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions. A chiral phase-transfer catalyst, often a quaternary ammonium salt derived from Cinchona alkaloids, facilitates the transfer of the enolate of the glycine Schiff base from the aqueous or solid phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Key Advantages for Scale-Up:

-

Mild Reaction Conditions: Reactions are often carried out at or below room temperature, reducing the need for specialized high-pressure or high-temperature equipment.

-

Operational Simplicity: The biphasic nature of the reaction simplifies catalyst and reagent handling.

-

High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achievable, minimizing the need for extensive chiral purification steps.

-

Catalyst Efficiency: The catalyst is used in substoichiometric amounts, which is economically favorable for large-scale production.

Process Parameters for Optimization:

-

Catalyst Selection and Loading: The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity. Catalyst loading is typically in the range of 1-10 mol% and should be optimized for cost-effectiveness and reaction efficiency.

-

Solvent System: The organic solvent influences the solubility of the substrate and catalyst, and can impact the reaction rate and enantioselectivity.

-

Base Concentration: The concentration of the aqueous base (e.g., NaOH, KOH, CsOH) affects the deprotonation of the glycine Schiff base and can influence the overall reaction kinetics.

-

Temperature: Lower temperatures generally lead to higher enantioselectivity, but may require longer reaction times.

-

Stirring Rate: Efficient mixing is crucial in a biphasic system to ensure effective mass transfer between the phases.

II. Quantitative Data Summary

The following table summarizes representative data for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. This data is compiled from typical results reported in the literature for similar systems and serves as a guideline for expected outcomes.

| Entry | Alkylating Agent (R-X) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | 5 | 0 | 12 | 95 | 92 |

| 2 | Allyl bromide | 5 | 0 | 18 | 92 | 90 |

| 3 | Ethyl iodide | 10 | -10 | 24 | 88 | 85 |

| 4 | n-Propyl bromide | 5 | 0 | 16 | 90 | 88 |

III. Experimental Workflow Diagram

Caption: General workflow for asymmetric amino acid synthesis via phase-transfer catalysis.

IV. Detailed Experimental Protocol

Synthesis of Enantiomerically Enriched N-(Diphenylmethylene)-alpha-benzylalanine tert-Butyl Ester

This protocol is a representative example of the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

(S)-N-(9-Anthracenylmethyl)-N-methylcinchonidinium bromide (or other suitable chiral phase-transfer catalyst)

-

Toluene, anhydrous

-

Potassium hydroxide (KOH), 50% aqueous solution (w/w)

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-